molecular formula C9H13NO4S B14849681 3-Hydroxy-5-isopropoxybenzenesulfonamide

3-Hydroxy-5-isopropoxybenzenesulfonamide

Cat. No.: B14849681
M. Wt: 231.27 g/mol
InChI Key: ZZOMZELOCYRWKE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isopropoxybenzenesulfonamide is an organic compound with the molecular formula C9H13NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with hydroxy and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isopropoxybenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of hydroxy and isopropoxy groups. One common method involves the following steps:

    Sulfonation: Benzene is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Hydroxylation: The sulfonated benzene is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxy group at the desired position.

    Isopropoxylation: Finally, the hydroxylated benzene is reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isopropoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzenesulfonamide: Lacks the isopropoxy group, making it less hydrophobic.

    5-Isopropoxybenzenesulfonamide: Lacks the hydroxy group, affecting its reactivity and solubility.

    3-Hydroxy-5-methoxybenzenesulfonamide: Contains a methoxy group instead of an isopropoxy group, altering its steric and electronic properties.

Uniqueness

3-Hydroxy-5-isopropoxybenzenesulfonamide is unique due to the presence of both hydroxy and isopropoxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-8-3-7(11)4-9(5-8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

ZZOMZELOCYRWKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

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